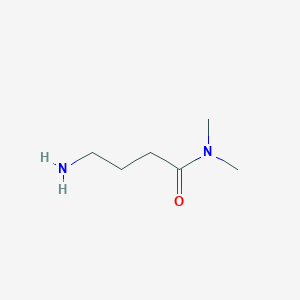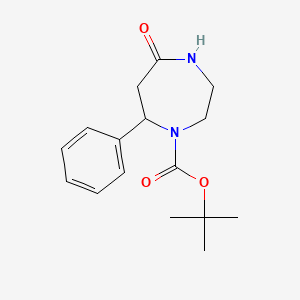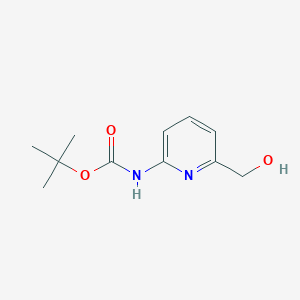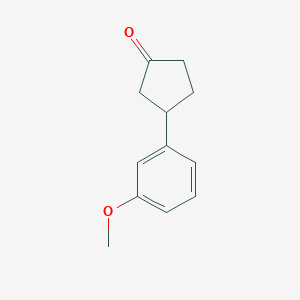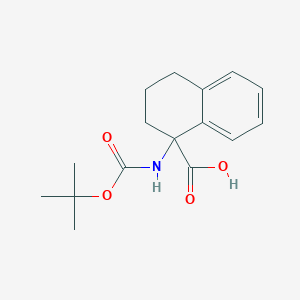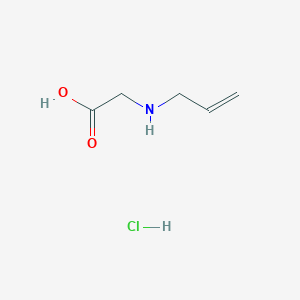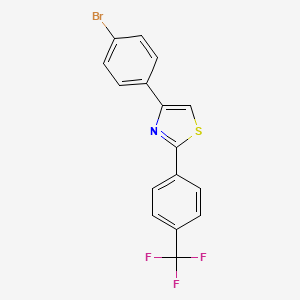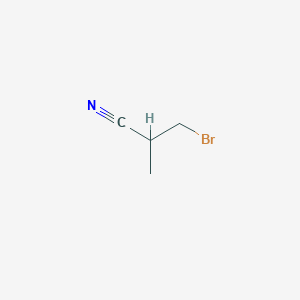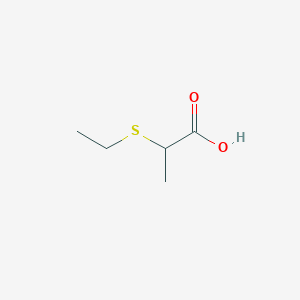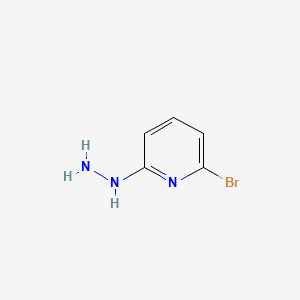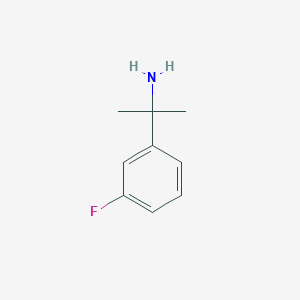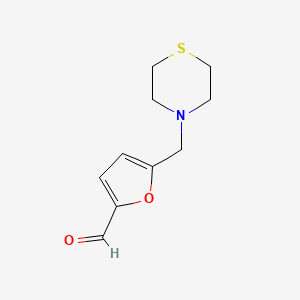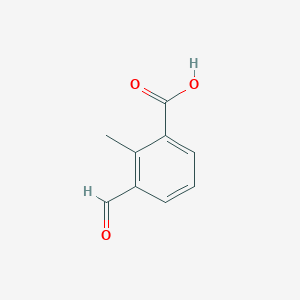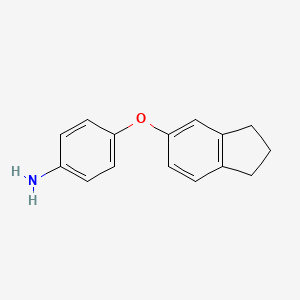
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related indene derivatives is detailed in the first paper, where enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and their derivatives were synthesized through stereospecific reactions and optical resolution . These methods could potentially be adapted for the synthesis of 4-(2,3
Scientific Research Applications
Electrochromic Devices and Conducting Polymers A study by Camurlu and Gültekin (2012) explores the use of conducting homopolymers and copolymers, including derivatives related to 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, in electrochromic devices (ECDs). These materials, specifically designed for ECDs, exhibit improved electrochromic properties such as coloration efficiency and redox stability, making them viable for applications requiring aesthetically pleasing colors and operational stability between 0.0 V and 1.2 V (Camurlu & Gültekin, 2012).
Organic Light Emitting Devices (OLEDs) Jayabharathi et al. (2020) synthesized phenylamine phenanthroimidazole-based bipolar compounds for use as blue emitters in OLEDs. The introduction of specific substituents enhanced the thermal, photochemical, and electroluminescent properties of these compounds, demonstrating their potential for high-performance OLED applications with enhanced singlet exciton utilization efficiency (Jayabharathi, Anudeebhana, Thanikachalam, & Sivaraj, 2020).
Antimicrobial Agents Research by Sharma, Hussain, and Amir (2008) on newer analogues of quinolin-8-ol, incorporating structures similar to 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, has revealed significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential as antimicrobial agents (Sharma, Hussain, & Amir, 2008).
Pharmacological Characterization Dowd et al. (2000) examined the structure-affinity relationships of phenylalkylamines, including compounds structurally related to 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, as 5-HT(2A) ligands. Their findings suggest the need for a detailed reinvestigation into the pharmacological properties of such compounds, which may have implications for drug development targeting serotonin receptors (Dowd et al., 2000).
properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-13-5-8-14(9-6-13)17-15-7-4-11-2-1-3-12(11)10-15/h4-10H,1-3,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHYVFFHRWAUPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

